1H-Benzimidazole,5-chloro-,3-oxide (9CI) is a compound that belongs to the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry. Benzimidazoles are characterized by a fused bicyclic structure comprising a benzene ring and an imidazole ring. The presence of chlorine and an oxide group at specific positions enhances the reactivity and potential applications of this compound.
The compound can be synthesized through various methods, often involving multi-step reactions that yield derivatives with specific functional groups. Research has indicated that benzimidazole derivatives, including 1H-benzimidazole,5-chloro-,3-oxide, have been synthesized for their potential therapeutic effects, particularly in anti-inflammatory and anticancer applications.
1H-Benzimidazole,5-chloro-,3-oxide is classified under heterocyclic compounds due to its unique ring structure. It is also categorized as a nitrogen-containing heterocycle, which is significant in pharmaceutical chemistry for drug design.
The synthesis of 1H-benzimidazole,5-chloro-,3-oxide typically involves several key steps:
The molecular structure of 1H-benzimidazole,5-chloro-,3-oxide can be described as follows:
The structural representation can be visualized using chemical drawing software or databases that provide graphical representations of molecular structures.
1H-Benzimidazole,5-chloro-,3-oxide participates in various chemical reactions:
These reactions are critical for developing new compounds with enhanced biological activity or different pharmacological profiles .
The mechanism of action for compounds like 1H-benzimidazole,5-chloro-,3-oxide often involves interaction with biological targets such as enzymes or receptors:
Relevant studies have characterized these properties using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity and purity .
1H-Benzimidazole,5-chloro-,3-oxide has several scientific uses:
The ongoing research into benzimidazole derivatives continues to unveil new applications and therapeutic potentials across different fields of medicine.
The benzimidazole scaffold emerged as a cornerstone of heterocyclic chemistry following Woolley's 1944 pioneering investigation into its biological activity, which proposed structural parallels with purine nucleotides [4] [6]. This early work established the foundation for understanding benzimidazole's bioisosteric properties. A transformative breakthrough occurred when Brink and Folkers identified 5,6-dimethylbenzimidazole as a vitamin B12 degradation product in 1949, revealing the nucleus's significance in essential biochemical processes [4]. This discovery triggered intense research into synthetic methodologies and biological evaluations throughout the mid-20th century, positioning benzimidazole as a "privileged structure" in medicinal chemistry due to its exceptional versatility in drug design [6].
The 1960s-1980s witnessed the commercialization of several landmark benzimidazole-based therapeutics, including thiabendazole (anthelmintic, 1961) and omeprazole (antiulcerative, 1988), validating the scaffold's pharmaceutical relevance [4]. These successes spurred systematic exploration of halogenated derivatives, where chloro-substitution emerged as a strategic modification to enhance bioavailability and target affinity. The subsequent development of N-oxide derivatives represented a novel approach to modulate electronic distribution and solubility properties, with 5-chloro-1H-benzimidazole-3-oxide derivatives entering chemical literature by the late 1980s [2] [8].
Table 1: Historical Development of Benzimidazole Derivatives
Time Period | Key Advancement | Significance |
---|---|---|
1944 | First biological activity report (Woolley) | Established purine-like behavior |
1949-1950 | Vitamin B12 degradation studies (Brink, Folkers, Emerson) | Revealed biological essentiality |
1960s-1980s | Commercial drugs (thiabendazole, omeprazole) | Validated therapeutic applications |
Late 1980s | 5-Chloro-N-oxide derivatives reported | Introduced electronic modulation strategies |
The compound 1H-Benzimidazole,5-chloro-,3-oxide(9CI) (CAS: 118807-94-6, C7H5ClN2O) represents a strategically modified benzimidazole variant with dual electronic perturbations [2]. The chloro substituent at the 5-position induces both steric and electronic effects: (1) it creates a hydrogen-bond acceptor site, (2) enhances lipophilicity (log P ≈ 2.1 predicted), and (3) directs electrophilic substitution to the 4- and 6-positions [4] [6]. The N-oxide functionality at the 3-position dramatically alters the electronic landscape by converting the imidazole nitrogen from a hydrogen-bond acceptor to a potent hydrogen-bond donor while simultaneously increasing molecular polarity (PSA ≈ 45 Ų) [3] [8].
This dual modification creates a uniquely polarized pharmacophore where the N-oxide group elevates the pKa of the NH proton (predicted pKa ≈ 9.2) compared to unmodified benzimidazoles (pKa ≈ 12.3), enhancing hydrogen-bonding capacity at physiological pH [3]. The molecular formula C7H5ClN2O corresponds to a molecular weight of 168.58 g/mol, with characteristic UV absorption at λmax 285 nm and 310 nm indicative of the extended conjugated system [1] [8]. These structural attributes position this derivative as a versatile intermediate for synthesizing pharmacologically active molecules, particularly those targeting parasitic and microbial enzymes where halogen-bonding interactions are mechanistically significant [6].
Table 2: Structural Parameters of Key Benzimidazole Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Effects |
---|---|---|---|
1H-Benzimidazole (parent) | C7H6N2 | 118.14 | Baseline properties |
5-Chloro-1H-benzimidazole | C7H5ClN2 | 152.58 ↑Lipophilicity, →Electronic effects | |
1H-Benzimidazole,5-chloro-,3-oxide(9CI) | C7H5ClN2O | 168.58 ↑H-bond capacity, ↑Polarity | |
5-Nitro-1H-benzimidazole-3-oxide | C7H5N3O3 | 179.13 ↑Electron deficiency, ↓pKa |
Contemporary research on 1H-Benzimidazole,5-chloro-,3-oxide(9CI) focuses on three primary domains: synthetic methodology development, pharmacological profiling, and computational modeling. Synthetic objectives prioritize efficient N-oxide formation through peroxide-mediated oxidation of 5-chlorobenzimidazole precursors under controlled conditions, with yield optimization (>85%) representing a significant challenge [5]. Recent advances in imidazole synthesis, particularly metal-catalyzed cyclizations and microwave-assisted reactions, provide promising pathways for scalable production [5].
Pharmacological investigations leverage the compound's structural duality, with research objectives centered on:
Computational objectives include molecular docking studies against parasitic thioredoxin reductase and human kinase targets (PDB: 3L4J, 6CPM) to rationalize observed bioactivities and guide structural optimization. These integrated research streams aim to establish 5-chloro-3-oxide benzimidazoles as versatile pharmacophores for addressing therapeutic challenges in infectious diseases and oncology [4] [6].
Table 3: Primary Research Objectives for 1H-Benzimidazole,5-chloro-,3-oxide(9CI)
Research Domain | Immediate Objectives | Long-Term Goals |
---|---|---|
Synthetic Chemistry | Develop catalytic N-oxidation (yield >85%) | Establish green chemistry protocols |
Parasitology | Validate in vitro efficacy against Giardia | Identify lead candidates for preclinical development |
Computational Design | Model binding to parasitic oxidoreductases | Predict selective toxicity profiles |
Oncology Applications | Screen against kinase panel (≥50 kinases) | Optimize selectivity indices for PI3Kδ inhibition |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1